![molecular formula C17H18N2O2S B2470373 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034381-20-7](/img/structure/B2470373.png)
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea
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Description
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea, also known as BPU, is a synthetic compound that has been widely studied for its potential therapeutic applications. BPU belongs to the class of urea derivatives and has been shown to exhibit anti-tumor and anti-inflammatory properties.
Scientific Research Applications
Synthesis and Biochemical Evaluation
A study on the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas demonstrated the potential for antiacetylcholinesterase activity, highlighting the process of optimizing spacer length and testing compounds with greater conformational flexibility. This research suggests a pathway for designing inhibitors by adjusting the structural components of compounds like 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea (J. Vidaluc et al., 1995).
Anticancer Activity
Another notable application is in the development of anticancer agents. For instance, the synthesis of N-[3,4-dihydro-4-(hydroxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea has shown significant anticancer activity in various assays, underscoring the importance of exploring the therapeutic potential of structurally related ureas (B. Nammalwar et al., 2010).
Molecular Docking and Antioxidant Studies
Investigations into the aryl-urea-benzofuranylthiazoles hybrids reveal their dual acetylcholinesterase (AChE)-butyrylcholinesterase (BuChE) inhibitory activities, alongside their antioxidant capacities. This multidimensional biological activity presents a compelling case for the utility of urea derivatives in addressing complex diseases like Alzheimer's (B. Z. Kurt et al., 2015).
Anion Recognition and Molecular Interactions
Research also extends into the realm of anion recognition, where urea and thiourea groups have demonstrated remarkable efficacy as neutral receptors. This property underscores the potential for such compounds in sensor development and the study of molecular interactions (S. Nishizawa et al., 1995).
properties
IUPAC Name |
1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12(19-17(20)18-11-15-6-4-8-22-15)9-14-10-13-5-2-3-7-16(13)21-14/h2-8,10,12H,9,11H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTBIVSHBIQVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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